2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide
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Overview
Description
2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes an amino group, a dimethylphenyl group, and an isopropyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylaniline and isopropylamine.
Acylation Reaction: The 2,6-dimethylaniline undergoes an acylation reaction with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide.
Amination Reaction: The 2-chloro-N-(2,6-dimethylphenyl)acetamide is then reacted with isopropylamine to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The reaction conditions often include:
Temperature: The reactions are conducted at moderate temperatures (50-70°C) to optimize the reaction rate and minimize side reactions.
Catalysts: Catalysts such as Lewis acids may be used to enhance the reaction efficiency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation Products: N-oxide derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Substituted acetamide derivatives.
Scientific Research Applications
2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, microbial growth, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(2,6-dimethylphenyl)acetamide: Lacks the isopropyl group.
N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide: Lacks the amino group.
2-amino-N-(2-methylphenyl)-N-(propan-2-yl)acetamide: Has a single methyl group on the phenyl ring.
Uniqueness
2-amino-N-(2,6-dimethylphenyl)-N-(propan-2-yl)acetamide is unique due to the presence of both the amino group and the isopropyl group, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-N-(2,6-dimethylphenyl)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-9(2)15(12(16)8-14)13-10(3)6-5-7-11(13)4/h5-7,9H,8,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTROKJGKHGPNON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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